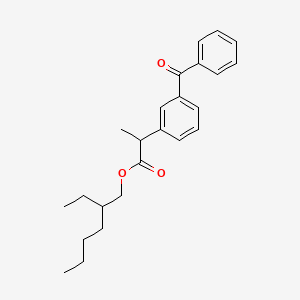
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate (Ketoprofen 2-Ethylhexyl Ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used for its analgesic and anti-inflammatory properties, making it effective in treating conditions such as arthritis and osteoarthritis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-(3-Benzoylphenyl)propionate typically involves the esterification of Ketoprofen with 2-Ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Ketoprofen 2-Ethylhexyl Ester follows a similar esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of Ketoprofen, such as alcohols, ketones, and halogenated compounds .
Scientific Research Applications
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its effects on cellular processes and inflammation pathways.
Medicine: It is used in the development of new NSAIDs and in the study of pain management and anti-inflammatory treatments.
Industry: The compound is used in the formulation of topical analgesic creams and gels.
Mechanism of Action
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing the production of prostaglandins and alleviating pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to Ketoprofen.
Diclofenac: Often used for its potent anti-inflammatory effects.
Uniqueness
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate is unique due to its esterified form, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This property makes it particularly effective in treating localized pain and inflammation.
Properties
Molecular Formula |
C24H30O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-ethylhexyl 2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/C24H30O3/c1-4-6-11-19(5-2)17-27-24(26)18(3)21-14-10-15-22(16-21)23(25)20-12-8-7-9-13-20/h7-10,12-16,18-19H,4-6,11,17H2,1-3H3 |
InChI Key |
TZIZAVMQKWLAIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















